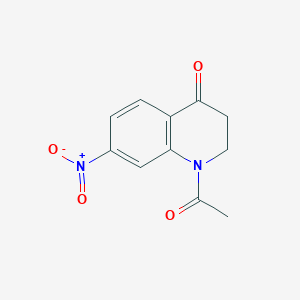

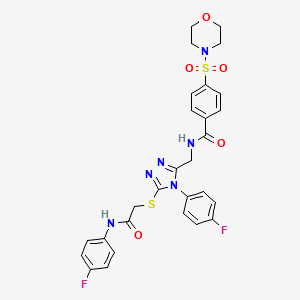

![molecular formula C24H22N2O4 B2398210 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-67-1](/img/structure/B2398210.png)

4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of chromeno[4,3-b]pyridin-5-one . Chromeno[4,3-b]pyridin-5-one derivatives are aromatic structures that intriguingly incorporate an iminoalkyl (N=C–Me) unit in the pyridine cycle . They have attracted attention due to their prevalence in different kinds of alkaloids .

Synthesis Analysis

The synthesis of chromeno[4,3-b]pyridin-5-one derivatives has been achieved through various methods. One approach involves the Hantzsch reaction for a one-step assembling of the pyranopyridine fragment to produce pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones, which upon treatment with binucleophiles undergo chemoselective γ-pyrone ring opening with the concomitant recyclization to give five-membered cycles . Another method involves the Michael addition of 4-aminocoumarin to arylidenemalononitrile .Molecular Structure Analysis

The molecular structure of chromeno[4,3-b]pyridin-5-one derivatives incorporates an iminoalkyl (N=C–Me) unit in the pyridine cycle . The 2H-pyran-2-one unit as a part of the chromeno[4,3-b]pyridin-5-one system is noteworthy for being amenable to transformation into a 2,2-dimethyl-2H-pyran unit using the Grignard reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[4,3-b]pyridin-5-one derivatives include the Hantzsch reaction and the Michael addition . The Hantzsch reaction has been employed for a one-step assembling of the pyranopyridine fragment . The Michael addition involves the reaction of 4-aminocoumarin with arylidenemalononitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of the specific compound “4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” are not available in the retrieved papers .科学研究应用

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have synthesized related derivatives (2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones) and assayed them against gram-positive bacteria such as Bacillus subtilis . Further exploration of its antibacterial mechanisms and efficacy could be valuable.

Analgesic Potential

The chromenopyridine system shares structural homology with tetrahydrocannabinol (THC), the active constituent of Cannabis sativa. Incorporating a pyridinic nitrogen atom into THC-like structures (such as chromenopyridine) has shown promise as an analgesic. Investigating the analgesic properties of this compound could provide insights into novel pain management strategies .

Precursor for Azacannabinoids

5H-chromeno[4,3-b]pyridin-5-ones serve as efficient precursors for azacannabinoid synthesis. Their 2H-pyran-2-one unit can be transformed into 2,2-dimethyl-2H-pyran, a crucial step in azacannabinoid production. Exploring this compound’s role in synthesizing azacannabinoids could be significant .

Synthetic Chemistry

The compound’s synthesis involves Hantzsch reaction, which assembles a pyranopyridine fragment. Understanding its reactivity and synthetic pathways can contribute to the development of related compounds with tailored properties .

Drug Discovery

Given its unique structure, this compound may serve as a starting point for drug discovery. Researchers could explore modifications to enhance specific biological activities or target specific receptors .

Biological Studies

Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal its potential as a chemical probe or therapeutic agent. Structural studies and molecular docking experiments may shed light on its binding modes .

作用机制

安全和危害

未来方向

The future directions for research on chromeno[4,3-b]pyridin-5-one derivatives could involve exploring their potential applications in various fields of research and industry. Further studies could also focus on improving the synthesis methods and investigating the biological activities of these compounds .

属性

IUPAC Name |

4-butoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-3-4-13-29-17-11-9-16(10-12-17)23(27)26-20-14-15(2)21-22(25-20)18-7-5-6-8-19(18)30-24(21)28/h5-12,14H,3-4,13H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMIENAZBGYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

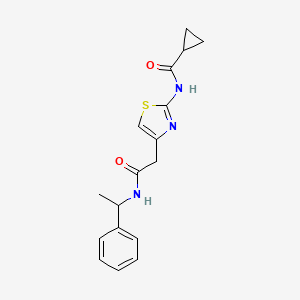

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)

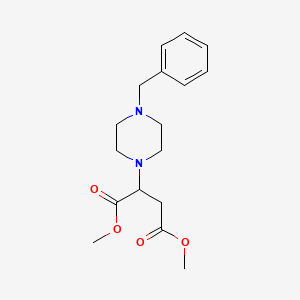

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)

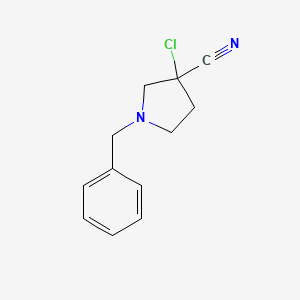

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)